molecular formula C8H13BrO3 B8679855 Ethyl 3-bromo-4-methyl-2-oxopentanoate

Ethyl 3-bromo-4-methyl-2-oxopentanoate

Cat. No.: B8679855
M. Wt: 237.09 g/mol
InChI Key: UPTMBJHDGLKBOK-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-4-methyl-2-oxopentanoate is a brominated α-keto ester featuring a β-bromo substituent and a methyl group at the 4-position. This compound serves as a versatile intermediate in organic synthesis, particularly in dynamic kinetic asymmetric transformations and cross-coupling reactions. Its structure combines a reactive bromine atom with a ketone and ester moiety, enabling diverse reactivity profiles. Synthetically, it is prepared via methods such as halogenation of α-keto esters or nucleophilic substitution, as exemplified by its methyl analog (mthis compound), which is synthesized in 27% yield using isobutyraldehyde under optimized conditions .

Properties

Molecular Formula

C8H13BrO3

Molecular Weight

237.09 g/mol

IUPAC Name

ethyl 3-bromo-4-methyl-2-oxopentanoate

InChI

InChI=1S/C8H13BrO3/c1-4-12-8(11)7(10)6(9)5(2)3/h5-6H,4H2,1-3H3

InChI Key

UPTMBJHDGLKBOK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)C(C(C)C)Br

Origin of Product

United States

Comparison with Similar Compounds

Methyl 3-Bromo-4-Methyl-2-Oxopentanoate (1h)

  • Structural Differences : The methyl ester analog replaces the ethyl group with a methyl ester, reducing molecular weight and altering solubility.
  • Reactivity : Both compounds exhibit similar reactivity in nucleophilic substitutions due to the β-bromo group. However, the ethyl ester’s higher steric bulk may slightly hinder reaction kinetics compared to the methyl analog.
  • Synthesis : The methyl derivative is synthesized via a method yielding 27%, suggesting moderate efficiency, likely due to steric and electronic challenges during bromination or substitution .

Ethyl 3-Bromo-4-Oxopentanoate

  • Structural Differences : Lacks the 4-methyl group, making the ketone more electrophilic and prone to decomposition under heat.
  • Reactivity: The absence of the methyl group destabilizes the compound, leading to decomposition (e.g., formation of ethyl 3-amino-4-oxo-2-pentanoate upon prolonged heating with azide). This contrasts with the methyl-substituted analog, where the methyl group stabilizes the structure .

Ethyl 2-(3-Bromo-4-Chlorobenzyl)-4-Methyl-3-Oxopentanoate (4ev)

  • Structural Differences : Features a bromo-chlorobenzyl substituent instead of an aliphatic bromine.
  • Reactivity : The aromatic bromine and chlorine substituents reduce electrophilicity at the β-carbon, directing reactivity toward aromatic cross-coupling rather than aliphatic nucleophilic substitution. This makes 4ev more suited for pharmacological applications than the aliphatic bromine-containing compound .

Ethyl Bromoacetate

  • Structural Differences : A simpler α-bromo ester without a ketone or methyl group.
  • Reactivity: The α-bromo position renders it highly reactive in SN2 reactions, unlike the β-bromo group in this compound, which requires stronger nucleophiles or catalysts for substitution .

Data Table: Key Properties of this compound and Analogs

Compound Name Molecular Formula Molecular Weight Key Functional Groups Reactivity Profile Yield (%) Applications
This compound C₈H₁₃BrO₃ 261.09 Bromo, ester, ketone Moderate (nucleophilic substitution) N/A Organic synthesis intermediates
Mthis compound (1h) C₇H₁₁BrO₃ 247.07 Bromo, ester, ketone Similar to ethyl analog 27 Catalyst preparation
Ethyl 3-bromo-4-oxopentanoate C₇H₁₁BrO₃ 247.07 Bromo, ester, ketone High (thermal decomposition) N/A Azido ester precursor
Ethyl 2-(3-bromo-4-chlorobenzyl)-4-methyl-3-oxopentanoate (4ev) C₁₅H₁₈BrClO₃ 377.66 Bromo, chloro, benzyl, ester Low (aromatic substitution) N/A Pharmacological intermediates

Research Findings and Implications

  • Steric and Electronic Effects: The 4-methyl group in this compound enhances stability by reducing ketone electrophilicity and sterically shielding the β-carbon, thereby moderating reactivity compared to non-methylated analogs .
  • Ester Group Influence : Ethyl esters generally offer better solubility in organic solvents than methyl esters, favoring their use in heterogeneous catalytic systems .
  • Substituent-Directed Applications : Aliphatic bromine (as in the main compound) favors nucleophilic substitutions for chiral synthons, while aromatic bromine (as in 4ev) aligns with pharmacophore development .

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